molecular formula Al2H2Na2O7Si B8373423 Alusil ET

Alusil ET

Cat. No. B8373423
M. Wt: 242.04 g/mol
InChI Key: JYIMWRSJCRRYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04330518

Procedure details

Examples 1 through 24 show how to control the amount of sodalite formed. In each example, a sodium aluminate solution and a sodium silicate solution are formed; the two solutions are added together to produce a certain mixture comprising a mother liquor and an amorphous sodium aluminosilicate; the reaction mixture is reacted to form a zeolite A and the reaction mixture is further reacted to convert some of the zeolite A to a sodalite type product.
[Compound]
Name
sodalite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[Al-:2]=O.[Na+:4].[Si:5]([O-])([O-])([O-])[O-:6].[Na+].[Na+].[Na+].[Na+].[O-:14][Si]([O-])=O.[O-:18][Si]([O-])=O.[Na+].[Al+3:23]>>[OH2:1].[O-2:6].[O-2:14].[O-2:18].[O-2:1].[O-2:1].[O-2:1].[Na+:4].[Na+:4].[Al+3:2].[Al+3:23].[Si+4:5] |f:0.1,2.3.4.5.6,7.8.9.10,11.12.13.14.15.16.17.18.19.20.21.22|

Inputs

Step One
Name
sodalite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Al-]=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
ADDITION
Type
ADDITION
Details
the two solutions are added together
CUSTOM
Type
CUSTOM
Details
to produce a certain mixture
CUSTOM
Type
CUSTOM
Details
the reaction mixture is reacted

Outcomes

Product
Name
Type
product
Smiles
O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.